molecular formula C17H21N5O B2409527 N-(1-Cyanocyclohexyl)-1,3,6-trimethylpyrazolo[3,4-b]pyridine-4-carboxamide CAS No. 2133698-28-7

N-(1-Cyanocyclohexyl)-1,3,6-trimethylpyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B2409527
CAS No.: 2133698-28-7
M. Wt: 311.389
InChI Key: FHCBMSFNRQVKHX-UHFFFAOYSA-N
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Description

N-(1-Cyanocyclohexyl)-1,3,6-trimethylpyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound that belongs to the class of pyrazolo[3,4-b]pyridine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a cyanocyclohexyl group, a trimethyl-substituted pyrazolo[3,4-b]pyridine core, and a carboxamide functional group, which collectively contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Cyanocyclohexyl)-1,3,6-trimethylpyrazolo[3,4-b]pyridine-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrazolo[3,4-b]pyridine Core: This step involves the cyclization of appropriate precursors, such as 3-amino-1,2,4-triazole and 2,3-dichloropyridine, under basic conditions to form the pyrazolo[3,4-b]pyridine scaffold.

    Introduction of the Trimethyl Groups: The trimethyl groups can be introduced via alkylation reactions using methylating agents like methyl iodide in the presence of a strong base such as sodium hydride.

    Attachment of the Cyanocyclohexyl Group: The cyanocyclohexyl group can be introduced through a nucleophilic substitution reaction, where a suitable cyanocyclohexyl halide reacts with the pyrazolo[3,4-b]pyridine derivative.

    Formation of the Carboxamide Group: The final step involves the conversion of a carboxylic acid derivative to the corresponding carboxamide using reagents like thionyl chloride followed by reaction with an amine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-Cyanocyclohexyl)-1,3,6-trimethylpyrazolo[3,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups like the cyano group.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or aryl halides in the presence of a base or acid catalyst.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

N-(1-Cyanocyclohexyl)-1,3,6-trimethylpyrazolo[3,4-b]pyridine-4-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(1-Cyanocyclohexyl)-1,3,6-trimethylpyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by:

    Inhibition of Enzymes: Binding to and inhibiting the activity of key enzymes involved in disease pathways.

    Modulation of Receptors: Interacting with cellular receptors to modulate signaling pathways.

    Induction of Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.

Comparison with Similar Compounds

N-(1-Cyanocyclohexyl)-1,3,6-trimethylpyrazolo[3,4-b]pyridine-4-carboxamide can be compared with other similar compounds, such as:

    Pyrazolo[3,4-b]pyridine Derivatives: Compounds with similar core structures but different substituents, which may exhibit varying biological activities.

    Cyanocyclohexyl Derivatives: Compounds with the cyanocyclohexyl group but different core structures, which may have different chemical properties and applications.

    Carboxamide Derivatives: Compounds with the carboxamide functional group but different core structures, which may be used in different therapeutic areas.

Properties

IUPAC Name

N-(1-cyanocyclohexyl)-1,3,6-trimethylpyrazolo[3,4-b]pyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O/c1-11-9-13(14-12(2)21-22(3)15(14)19-11)16(23)20-17(10-18)7-5-4-6-8-17/h9H,4-8H2,1-3H3,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHCBMSFNRQVKHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=NN(C2=N1)C)C)C(=O)NC3(CCCCC3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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